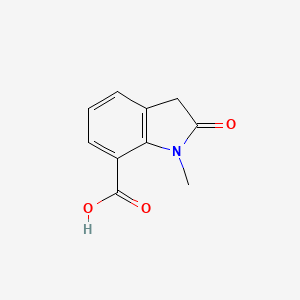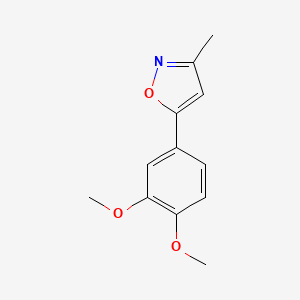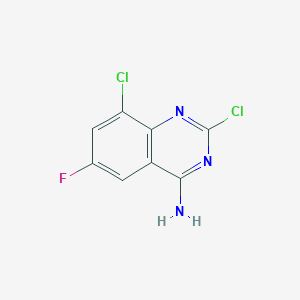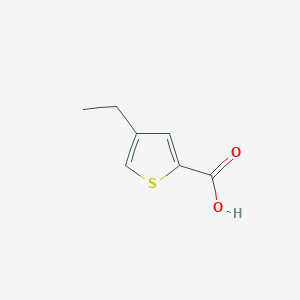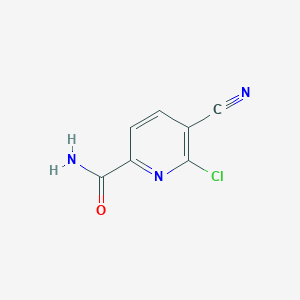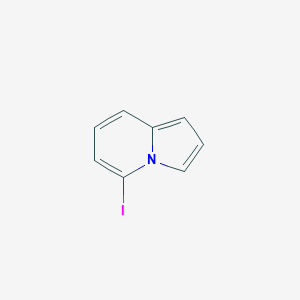
5-Iodoindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodoindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their aromatic properties and biological activities.
准备方法
The synthesis of 5-Iodoindolizine typically involves the lithiation of indolizine followed by an electrophilic quench with iodine. The process begins with the direct lithiation of 2-substituted indolizines at the 5-position using a strong base like n-butyllithium (n-BuLi) in the presence of a coordinating solvent such as tetrahydrofuran (THF). The lithiated intermediate is then treated with iodine to yield this compound .
Synthetic Route:
Lithiation: Indolizine + n-BuLi → 5-Lithioindolizine
Electrophilic Quench: 5-Lithioindolizine + I₂ → this compound
Reaction Conditions:
- Temperature: -78°C to room temperature
- Solvent: Anhydrous THF
- Reaction Time: 2-4 hours
化学反应分析
5-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.
Cross-Coupling Reactions: this compound is a suitable substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds with boronic acids and alkynes, respectively
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.
Major Products:
- Substituted indolizines
- Cross-coupled products (e.g., biaryl compounds, alkynyl indolizines)
科学研究应用
5-Iodoindolizine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
5-Iodoindolizine can be compared with other halogenated indolizines, such as 5-Bromoindolizine and 5-Chloroindolizine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the varying electronegativity and size of the halogen atoms .
相似化合物的比较
- 5-Bromoindolizine
- 5-Chloroindolizine
- 5-Fluoroindolizine
Uniqueness: The presence of the iodine atom in 5-Iodoindolizine imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H6IN |
|---|---|
分子量 |
243.04 g/mol |
IUPAC 名称 |
5-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
InChI 键 |
IPUHPVRHYKJTBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC=CN2C(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


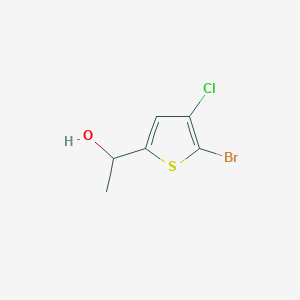
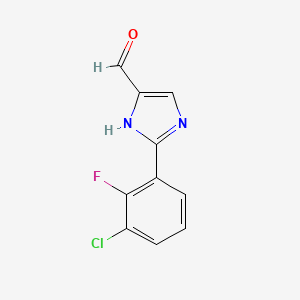
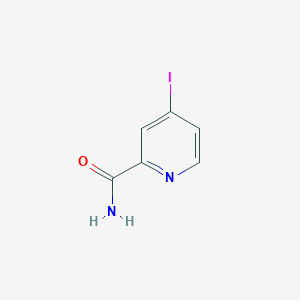
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
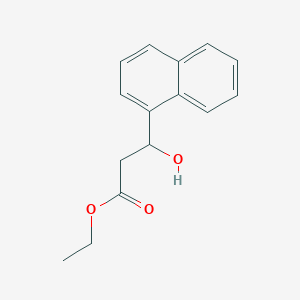
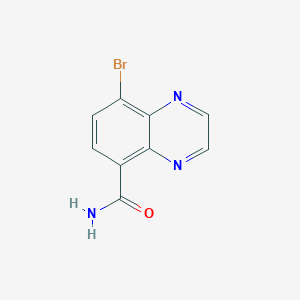
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
